Lipophilicity Comparison: XLogP3 Advantage of the Iodo-CF₃-Nitro Triad Over the Des-CF₃ Analog
The computed XLogP3 of 3-iodo-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole is 1.7 , while the des-CF₃ analog 3-iodo-1-methyl-4-nitro-1H-pyrazole has a predicted LogP of approximately 1.0, with the trifluoromethyl group contributing the ~0.7 unit increase through its strong inductive effect . This lipophilicity elevation positions the target compound within the optimal CNS drug-like LogP window (1–3), whereas the des-CF₃ analog falls at the lower boundary and may exhibit poorer passive membrane permeability .
| Evidence Dimension | Lipophilicity (XLogP3 or predicted LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 (BOC Sciences) or LogP = 2.1 (ChemSpace) |
| Comparator Or Baseline | 3-Iodo-1-methyl-4-nitro-1H-pyrazole: predicted LogP ≈ 1.0 (estimated from ChemSpider ACD/LogP data for 4-iodo-1-methylpyrazole: LogP = 1.55; nitro group is expected to reduce LogP by ~0.5–0.7 units versus hydrogen) |
| Quantified Difference | ΔLogP ≈ +0.7 to +1.1 (target versus des-CF₃ analog) |
| Conditions | Computed partition coefficient (octanol/water); XLogP3 algorithm (BOC Sciences) or internal ChemSpace prediction |
Why This Matters
Procurement of the CF₃-containing scaffold bypasses the need for post-hoc lipophilicity adjustment, saving one chemical step in lead optimization and avoiding the risk of introducing a metabolically labile moiety.
